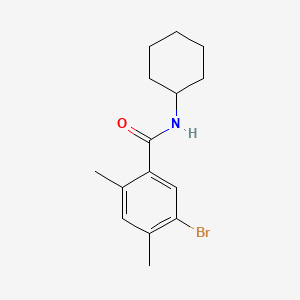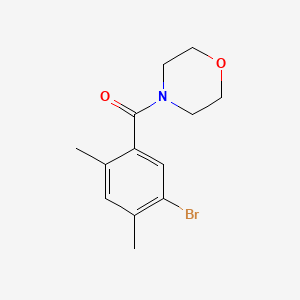
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide (5-Br-N-CHDMB) is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that is composed of a benzamide group, a cyclohexyl group, and a bromine atom. 5-Br-N-CHDMB is a highly versatile compound that has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, enzyme-substrate interactions, protein-protein interactions, and protein-ligand binding. It has also been used in studies of drug metabolism, drug absorption, and drug-drug interactions. Additionally, 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide has been used in studies of receptor agonism and receptor antagonism.
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes and proteins involved in various biochemical and physiological processes. It is also believed that the compound binds to receptors and modulates their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body, including effects on hormones, enzymes, proteins, and other biochemical processes. Additionally, it is believed that the compound may have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide in laboratory experiments include its low cost, its availability in a variety of forms, and its ability to be synthesized in a variety of ways. Additionally, the compound is highly versatile and can be used in a variety of scientific research applications. The main limitation of using 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide in laboratory experiments is that its mechanism of action is not yet fully understood.
Future Directions
Future research on 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide could focus on understanding its mechanism of action and its biochemical and physiological effects. Additionally, further studies could explore the compound’s potential as a drug or therapeutic agent. Other potential future directions include the development of new synthesis methods for 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide and the exploration of its potential uses in the medical field.
Synthesis Methods
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide can be synthesized through a variety of methods. The most common method is a three-step reaction sequence that begins with the reaction of 2,4-dimethylbenzamide with bromine. This reaction yields 5-bromo-2,4-dimethylbenzamide. The next step involves the reaction of 5-bromo-2,4-dimethylbenzamide with cyclohexylmagnesium bromide. This reaction yields 5-bromo-N-cyclohexyl-2,4-dimethylbenzamide. Finally, the compound can be purified through recrystallization or column chromatography.
properties
IUPAC Name |
5-bromo-N-cyclohexyl-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c1-10-8-11(2)14(16)9-13(10)15(18)17-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCFEGDLISDBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC2CCCCC2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-cyclohexyl-2,4-dimethylbenZamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














